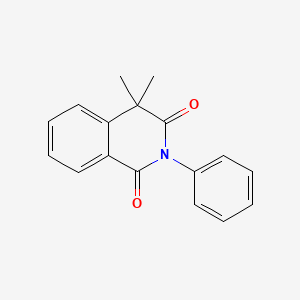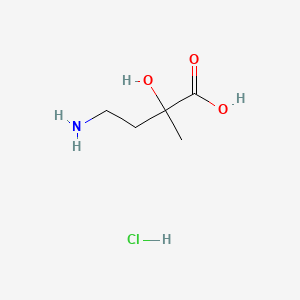
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C17H15NO2. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a benzene ring and a pyridine ring, making it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be achieved through various methods. One common approach involves the cyclization of acryloyl benzamides using radical precursors. This method employs different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions typically involve the use of a radical initiator and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the isoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline and isoindoline derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in the repair of DNA double-strand breaks . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby sensitizing cancer cells to DNA-damaging agents.
類似化合物との比較
4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the phenyl and dimethyl substituents.
4-Benzylideneisoquinoline-1,3-dione: This compound has a benzylidene group at the 4-position, which can influence its biological activity and binding properties.
The uniqueness of this compound lies in its specific substituents, which can modulate its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
326918-01-8 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC名 |
4,4-dimethyl-2-phenylisoquinoline-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-17(2)14-11-7-6-10-13(14)15(19)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChIキー |
QAPZHHJLCVNDMB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3)C |
溶解性 |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)



![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)


